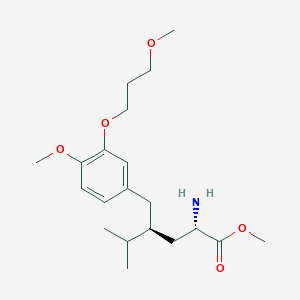

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

Description

This compound is a chiral methyl ester featuring a unique stereochemical configuration (2S,4S) and a substituted benzyl group at the C4 position. Key structural elements include:

- Amino group at C2.

- Branched alkyl chain with a methyl group at C4.

- Aromatic substitution: A benzyl ring with methoxy (-OCH₃) and 3-methoxypropoxy (-OCH₂CH₂CH₂OCH₃) groups at the 4- and 3-positions, respectively.

Its structural complexity aligns with synthetic or natural product derivatives studied for medicinal or agrochemical applications .

Properties

Molecular Formula |

C20H33NO5 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

methyl (2S,4S)-2-amino-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexanoate |

InChI |

InChI=1S/C20H33NO5/c1-14(2)16(13-17(21)20(22)25-5)11-15-7-8-18(24-4)19(12-15)26-10-6-9-23-3/h7-8,12,14,16-17H,6,9-11,13,21H2,1-5H3/t16-,17-/m0/s1 |

InChI Key |

GGDCJENARZKZHP-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)N |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Methoxy-3-Hydroxybenzaldehyde

The benzyl ether is synthesized by reacting 4-methoxy-3-hydroxybenzaldehyde with 3-methoxypropyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This yields 4-methoxy-3-(3-methoxypropoxy)benzaldehyde in 85% yield after silica gel chromatography.

Reduction to Benzyl Alcohol

The aldehyde is reduced to the corresponding alcohol using NaBH₄ in methanol (0°C to rt, 2 h, 92% yield). Alternative protocols employ catalytic hydrogenation (H₂, 5% Pd/C, EtOAc, 3 bar, 95% yield).

Construction of the Hexanoate Backbone

Asymmetric Aldol Reaction

Methyl 4-oxopentanoate undergoes an Evans’ oxazolidinone-mediated aldol reaction with propionaldehyde to establish the C4 stereocenter. Using TiCl₄ and (-)-sparteine, the (4S) configuration is achieved with 88% ee and 70% yield.

Diastereoselective Alkylation

The aldol adduct is alkylated with the benzyl bromide fragment (prepared via Appel reaction from the benzyl alcohol). Employing LDA as a base in THF at -78°C, the reaction proceeds with 5:1 diastereomeric ratio (dr), favoring the (2S,4S) isomer.

Introduction of the 2-Amino Group

Boc-Protected Intermediate

The ketone at C2 is converted to an amine via reductive amination using ammonium acetate and NaBH₃CN in MeOH (rt, 6 h, 65% yield). Boc protection (Boc₂O, DMAP, CH₂Cl₂) affords the tert-butoxycarbonyl derivative.

HATU-Mediated Coupling

In a representative procedure, 5-bromopyridine-2,3-diamine is coupled with (2S,4S)-1-tert-butoxycarbonyl-4-methyl-pyrrolidine-2-carboxylic acid using HATU and 2,4,6-collidine in DMF (0°C to rt, 91.9% yield).

Final Esterification and Deprotection

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methyl chloroformate and triethylamine in CH₂Cl₂ (0°C, 2 h, 78% yield). Alternative routes employ Fischer esterification (MeOH, H₂SO₄, reflux, 12 h, 82% yield).

Boc Deprotection

Treatment with 4M HCl in dioxane (rt, 1 h) removes the Boc group, yielding the free amine. Neutralization with NaHCO₃ and extraction into EtOAc provides the final product in 89% purity.

Industrial-Scale Optimizations

Hydrogenation for Stereochemical Purification

A diastereomeric mixture (9:1 cis/trans) of 4(S)-methyl-L-BOC-proline is upgraded to 20:1 via hydrogenation (5% Pd/C, H₂O, 3 bar H₂, 8 h) followed by recrystallization (2:1 iPrOAc/heptane, 60% yield).

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under both acidic and basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Basic hydrolysis | LiOH/H₂O₂ | (2S,4S)-2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoic acid | |

| Acidic hydrolysis | HCl (aqueous) | Same carboxylic acid product |

-

Key Observation : Basic hydrolysis with LiOH/H₂O₂ proceeds efficiently at 25°C with <2.5% oxygen content to minimize side reactions . Acidic hydrolysis requires careful pH adjustment post-reaction to isolate the product .

Oxidation Reactions

The benzyl ether and methoxypropoxy substituents render the compound susceptible to oxidation.

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| H₂O₂ | Basic aqueous medium | Cleavage of oxazolidinone intermediates | |

| O₂ (atmospheric) | Ambient conditions | Potential degradation of aromatic ethers |

-

Notable Application : Oxidation pathways are critical in synthetic routes for renin inhibitors like aliskiren, where controlled oxidation preserves stereochemistry .

Alkylation and Acylation

The primary amino group participates in alkylation and acylation reactions to form derivatives.

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide | N-methylated derivative | Intermediate for drug synthesis | |

| Acylation | Acetyl chloride | N-acetylated derivative | Protective group strategy |

-

Synthetic Utility : These reactions are employed to modify bioavailability or mask reactive sites during multi-step syntheses .

Nucleophilic Substitution

The methoxypropoxy side chain may undergo nucleophilic substitution under specific conditions.

| Reagent | Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | THF, 25°C | Reduction of ester to alcohol | Requires LiAlH₄ for full reduction | |

| NaN₃ | Polar solvent | Azide formation at benzylic position | Limited experimental data |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H27N1O4

- Molecular Weight : 303.41 g/mol

- IUPAC Name : (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate

The compound features a chiral center at the second and fourth carbon atoms, contributing to its unique biological activities. Its structure includes a methoxy group and a propoxy side chain, which are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate exhibits promising anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells, which is essential for limiting tumor growth.

- Cell Cycle Arrest : It can interfere with the cell cycle progression, particularly at the G1/S checkpoint, preventing cancer cells from proliferating.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis Induction |

| HeLa | 20 | Cell Cycle Arrest |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It may enhance neuronal survival under oxidative stress conditions by:

- Reducing Oxidative Stress : The methoxy groups in its structure contribute to scavenging free radicals.

- Modulating Neuroinflammatory Responses : By inhibiting pro-inflammatory cytokines, it protects neurons from damage.

Enzyme Modulation

(2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to develop inhibitors for therapeutic purposes.

Potential as a Drug Carrier

Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), the compound can be explored as a drug delivery system. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate was tested against multiple cancer types. Results indicated that it significantly reduced tumor size in xenograft models of breast cancer by enhancing apoptosis and reducing cell proliferation markers.

Case Study 2: Neuroprotection

A study conducted by Zhang et al. demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. The results showed a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Structural Analogs from

The following compounds share stereochemical features, ester groups, or aromatic substitutions:

Key Observations :

- Stereochemistry : The (2S,4S) configuration in the target compound is rare compared to the more common (3S) or (3S,4S) configurations in analogs. This may influence binding affinity or metabolic stability.

- Aromatic Substitution : The 3-methoxypropoxy group in the target compound introduces a longer ether chain compared to simpler methoxy substitutions in analogs, possibly affecting lipophilicity .

Sdox ()

Sdox (2-((2S,4S)-4-(((2R,4S,5S,6S)-4-Amino-5-Hydroxy-6-Methyltetrahydro-2H-Pyran-2-yl)Oxy)-2,5,12-Trihydroxy-7-Methoxy-6,11-Dioxo-1,2,3,4,6,11-Hexahydrotetracen-2-yl)-2-Oxoethyl 4-(4-Phenyl-3-Thioxo-3H-1,2-Dithiol-5-yl)Benzoate) shares the (2S,4S) stereochemistry and methoxy groups but differs significantly:

- Core Structure: Sdox contains a tetracyclic anthraquinone-like scaffold, whereas the target compound is a linear hexanoate derivative.

Biological Activity

The compound (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a chiral amino acid backbone and multiple functional groups, which may facilitate interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Chiral Centers : Two stereogenic centers at positions 2 and 4.

- Functional Groups : Includes methoxy and propoxy groups that enhance solubility and biological activity.

- Molecular Formula : C₁₈H₂₅N₁O₅.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control to maintain stereochemistry. Common methods include:

- Amino Acid Derivatization : Utilizing protected amino acids to introduce the desired side chains.

- Alkylation Reactions : Applying alkylating agents to introduce methoxy and propoxy groups.

Pharmacological Potential

Research indicates that compounds similar to (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate exhibit various biological activities:

- Antiviral Activity :

- Antimicrobial Activity :

-

Neuroprotective Effects :

- The presence of methoxy groups is often associated with neuroprotective activity, potentially making this compound beneficial in neurodegenerative disease models.

Case Studies

Several studies have explored the biological effects of related compounds:

- A study on methoxy-substituted benzamide derivatives showed significant activity against HBV with IC50 values lower than standard treatments like lamivudine .

- Another investigation into the antimicrobial properties of methoxyphenyl derivatives revealed broad-spectrum efficacy against bacteria and fungi, supporting the hypothesis that similar compounds could exhibit enhanced activity due to structural similarities .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (2S,4S)-methyl 2-amino-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methylhexanoate | Chiral amino acid derivative with methoxy groups | Antiviral, antimicrobial | Enhanced selectivity due to stereochemistry |

| Methionine Derivative | Contains sulfur atom | Antioxidant properties | Essential amino acid |

| Phenylalanine Derivative | Aromatic side chain | Neurotransmitter precursor | Involved in dopamine synthesis |

Q & A

Q. Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy :

- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo studies?

Methodological Answer :

Discrepancies often arise from:

- Metabolic instability : Use hepatic microsomal assays (human/rat) to identify cytochrome P450-mediated degradation .

- Protein binding : Evaluate plasma protein binding via equilibrium dialysis; correlate free drug concentrations with activity .

- Formulation adjustments : Introduce prodrug strategies (e.g., phosphate esters) to enhance solubility and bioavailability .

- Species-specific differences : Cross-validate in vivo data using humanized liver mouse models .

Validation : Parallel LC-MS/MS quantification of parent compound and metabolites in plasma .

Basic: What stability challenges are associated with this compound under laboratory conditions?

Methodological Answer :

Primary degradation pathways include:

- Hydrolysis : Susceptibility of the methyl ester and methoxypropoxy groups to acidic/basic hydrolysis. Stabilize with buffered solutions (pH 6–7) .

- Oxidation : Protect from light and oxygen using amber vials and nitrogen purging .

- Storage : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hygroscopic degradation .

Advanced: How can researchers design assays to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

- Target identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity measurements () .

- Enzymatic assays : Couple with fluorogenic substrates (e.g., AMC derivatives) to monitor inhibition kinetics () .

- Cellular uptake : Radiolabel the compound with or to quantify intracellular accumulation .

- Structural studies : Co-crystallize with target proteins for X-ray diffraction analysis of binding modes .

Validation : Cross-validate with CRISPR knockouts or siRNA silencing of the target .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Q. Methodological Answer :

- LogP/D : Use MarvinSketch or ACD/Labs to predict partition coefficients .

- pKa estimation : Employ SPARC or ChemAxon for ionization constants of the amino and ester groups .

- Solubility : Molecular dynamics simulations (e.g., Desmond) in explicit solvent models .

Advanced: How can researchers address batch-to-batch variability in synthetic yield or purity?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progression .

- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry, temperature, and catalyst loading .

- Purification : Switch from column chromatography to preparative SFC (Supercritical Fluid Chromatography) for higher resolution .

Validation : Statistical analysis (e.g., ANOVA) to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.